3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-
Overview
Description
3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl- is a heterocyclic amine known for its mutagenic properties. This compound is often found in cooked foods, particularly meats, and has been studied for its potential carcinogenic effects .
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl- typically involves the condensation of creatinine with amino acids during the heating or cooking of meat.
Laboratory Synthesis: In a controlled laboratory setting, the compound can be synthesized from 6-amino-7-methylquinoline through a series of reactions involving methylation and amination.
Industrial Production Methods: Industrial production of this compound is generally limited to small quantities for research purposes. The process involves similar synthetic routes as laboratory methods but scaled up to meet industrial demands .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoquinolines.
Scientific Research Applications
3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl- has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts, which can lead to mutations. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2, into reactive intermediates that bind to DNA . This binding can cause mutations, leading to carcinogenesis .
Comparison with Similar Compounds
2-Amino-3-methyl-3H-imidazo(4,5-f)quinoline: Another mutagenic heterocyclic amine found in cooked foods.
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Known for its strong mutagenic properties and presence in cooked meats.
Uniqueness: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl- is unique due to its specific structure, which includes two methyl groups at positions 3 and 5. This structural feature contributes to its distinct mutagenic properties and its specific metabolic pathways .
Properties
IUPAC Name |
3,5-dimethylimidazo[4,5-f]quinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-7-6-9-11(15-12(13)16(9)2)8-4-3-5-14-10(7)8/h3-6H,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIICLBTZHWODPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1N=CC=C3)N=C(N2C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227875 | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77094-03-2 | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077094032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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